molecular formula C19H18N2O4 B285137 3-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide

3-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No.: B285137
M. Wt: 338.4 g/mol
InChI Key: ZGOGIOJSJMFDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide is a chemical compound that has shown potential in various scientific research applications. It is a derivative of isoindolin-1-one and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a low toxicity profile and does not appear to have any significant adverse effects on the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide in lab experiments is its potential to inhibit cancer growth and reduce inflammation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential use in combination with other anticancer and anti-inflammatory drugs. Additionally, its potential use in other areas, such as neuroprotection and cardiovascular disease, could also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various areas of scientific research.

Synthesis Methods

The synthesis method of 3-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide involves the reaction of isoindolin-1-one with 2-methoxy-5-methylbenzene-1,3-diamine and propanoyl chloride. This reaction leads to the formation of the desired compound, which can be purified and characterized using various analytical techniques.

Scientific Research Applications

3-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide has shown potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C19H18N2O4/c1-12-7-8-16(25-2)15(11-12)20-17(22)9-10-21-18(23)13-5-3-4-6-14(13)19(21)24/h3-8,11H,9-10H2,1-2H3,(H,20,22)

InChI Key

ZGOGIOJSJMFDTG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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